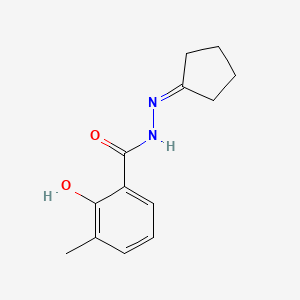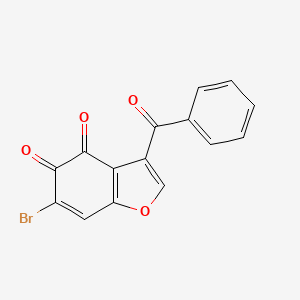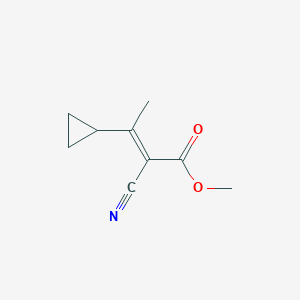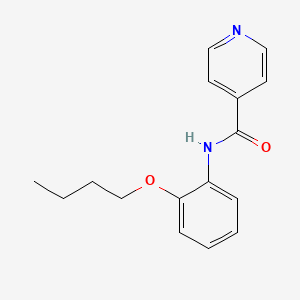![molecular formula C25H26N4O B4627079 2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline carboxamide derivatives involves the reaction of specific pyranoquinoline diones with primary amines, leading to a series of compounds with significant cytotoxic activity. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines results in 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showcasing potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques such as X-ray diffraction, revealing intricate details like hydrogen-bonded dimers facilitated by N–H···O interactions. For example, compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate crystallize as centrosymmetric dimers, indicating the importance of molecular interactions in their structural stability (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions such as the Friedländer condensation have been employed to synthesize pyrazoloquinolines, a process that often yields a variety of products including 1H-pyrazolo[3,4-b]quinolines. The balance between formation of hydrazone and the ring-closed quinolines is a subject of study, indicating the complexity of reactions involving these compounds (Tomasik et al., 1983).
Physical Properties Analysis
The synthesis and optical properties of quinoline derivatives, such as (E)-2-(2-(1-(4-chlorophenyl)-3,5-dimethyl-pyrazol-4-yl)vinyl) quinolin-8-ol, highlight the UV absorption and fluorescence spectra, providing insights into their physical characteristics. Such studies reveal UV absorption peaks and weak fluorescent peaks under specific excitation, offering a window into their photophysical behavior (Wang Jie, 2011).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity A study on related carboxamide derivatives of benzo[b][1,6]naphthyridines indicates potential in cytotoxic activities against various cancer cell lines. These compounds demonstrated potent cytotoxic effects, suggesting applications in cancer research and drug development (Deady et al., 2003).
Photophysics and Molecular Logic Gates Another study explored amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, focusing on their photophysical properties and potential as molecular logic gates. This highlights the compound's relevance in developing advanced materials for electronics and photonics (Uchacz et al., 2016).
Optical Absorption and Quantum-Chemical Simulations Research into pyrazolo[3,4-b]quinoline derivatives, including their optical absorption and quantum-chemical characteristics, suggests applications in the development of new materials with specific optical properties, potentially useful in electronics and sensor technology (Koścień et al., 2003).
Novel Inhibitors of ATM Kinase A study on 3-quinoline carboxamides discovered them as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating potential therapeutic applications in treating diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-15-9-10-19(11-17(15)3)23-12-22(21-8-6-7-16(2)24(21)28-23)25(30)26-13-20-14-27-29(5)18(20)4/h6-12,14H,13H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSWQMXAVYHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)



![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)